tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate: is a chemical compound with the molecular formula C13H18BrNO3 and a molecular weight of 316.19 g/mol . It is often used in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that the compound is used as a substrate for suzuki coupling reactions .
Mode of Action
The mode of action of tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate is primarily through its role in Suzuki coupling reactions . This type of reaction is a powerful tool for creating carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.
Biochemical Pathways
Given its role in suzuki coupling reactions, it can be inferred that it plays a role in the synthesis of biaryl compounds .
Pharmacokinetics
It is known that the compound should be stored in a refrigerated environment , suggesting that its stability and bioavailability may be temperature-dependent.
Result of Action
Given its role in suzuki coupling reactions, it can be inferred that it contributes to the formation of biaryl compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature is a critical factor, as the compound is recommended to be stored in a refrigerated environment . This suggests that the compound’s stability, and potentially its efficacy, may be compromised at higher temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophiles: such as amines or thiols for substitution reactions.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Reducing agents: such as lithium aluminum hydride for reduction reactions.
Major Products:
- Substitution reactions typically yield derivatives where the bromine atom is replaced by another functional group.
- Oxidation and reduction reactions result in the formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is utilized in the development of biologically active molecules. It can be used in the synthesis of potential drug candidates and bioactive compounds.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(4-iodophenyl)carbamate
- tert-Butyl N-(4-chlorophenyl)carbamate
Comparison:
- tert-Butyl N-(4-bromophenyl)carbamate and tert-Butyl N-(4-iodophenyl)carbamate are similar in structure but differ in the halogen atom attached to the phenyl ring. These differences can influence their reactivity and applications.
- tert-Butyl N-(4-chlorophenyl)carbamate has a chlorine atom instead of bromine, which can affect its chemical properties and the types of reactions it undergoes.
The uniqueness of tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate lies in its specific structure, which allows for unique reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-17-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRSEALCCLJIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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